Cas no 1352527-52-6 (4-Amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)butanamide)

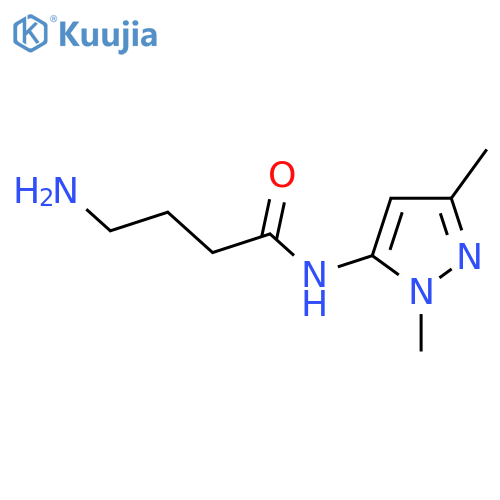

1352527-52-6 structure

商品名:4-Amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)butanamide

CAS番号:1352527-52-6

MF:C9H16N4O

メガワット:196.249541282654

CID:4775806

4-Amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)butanamide 化学的及び物理的性質

名前と識別子

-

- 4-amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)butanamide

- 4-amino-N-(2,5-dimethylpyrazol-3-yl)butanamide

- 4-Amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)butanamide

-

- インチ: 1S/C9H16N4O/c1-7-6-8(13(2)12-7)11-9(14)4-3-5-10/h6H,3-5,10H2,1-2H3,(H,11,14)

- InChIKey: DHCHGNMVCOXZGX-UHFFFAOYSA-N

- ほほえんだ: O=C(CCCN)NC1=CC(C)=NN1C

計算された属性

- せいみつぶんしりょう: 196.13241115 g/mol

- どういたいしつりょう: 196.13241115 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 197

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 72.9

- 疎水性パラメータ計算基準値(XlogP): -0.5

- ぶんしりょう: 196.25

4-Amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)butanamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2185-0445-2.5g |

4-amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)butanamide |

1352527-52-6 | 95%+ | 2.5g |

$1554.0 | 2023-09-06 | |

| Life Chemicals | F2185-0445-5g |

4-amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)butanamide |

1352527-52-6 | 95%+ | 5g |

$2331.0 | 2023-09-06 | |

| TRC | A249381-100mg |

4-amino-n-(1,3-dimethyl-1h-pyrazol-5-yl)butanamide |

1352527-52-6 | 100mg |

$ 185.00 | 2022-06-08 | ||

| TRC | A249381-500mg |

4-amino-n-(1,3-dimethyl-1h-pyrazol-5-yl)butanamide |

1352527-52-6 | 500mg |

$ 730.00 | 2022-06-08 | ||

| Life Chemicals | F2185-0445-0.5g |

4-amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)butanamide |

1352527-52-6 | 95%+ | 0.5g |

$738.0 | 2023-09-06 | |

| Life Chemicals | F2185-0445-1g |

4-amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)butanamide |

1352527-52-6 | 95%+ | 1g |

$777.0 | 2023-09-06 | |

| Life Chemicals | F2185-0445-0.25g |

4-amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)butanamide |

1352527-52-6 | 95%+ | 0.25g |

$701.0 | 2023-09-06 | |

| TRC | A249381-1g |

4-amino-n-(1,3-dimethyl-1h-pyrazol-5-yl)butanamide |

1352527-52-6 | 1g |

$ 1115.00 | 2022-06-08 | ||

| Life Chemicals | F2185-0445-10g |

4-amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)butanamide |

1352527-52-6 | 95%+ | 10g |

$3263.0 | 2023-09-06 |

4-Amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)butanamide 関連文献

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

-

Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395

-

3. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722

-

Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615

-

Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289

1352527-52-6 (4-Amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)butanamide) 関連製品

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)

- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)

- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)

- 1950586-56-7(1-Pyrenyl Potassium Sulfate)

- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量